molecular formula C23H24FN5O B2409104 1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea CAS No. 1171095-63-8

1-(4-Fluorophenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Cat. No. B2409104
CAS RN: 1171095-63-8
M. Wt: 405.477
InChI Key: PTBGKKQJJZYLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the fluorophenyl and pyridinyl groups. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The urea group could participate in reactions involving the nitrogen atoms or the carbonyl group. The aromatic rings could undergo electrophilic aromatic substitution or other reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the urea group could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, closely related to the chemical structure , have significant roles in medicinal chemistry. A novel compound synthesis process has been developed, providing a method for creating similar compounds with potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).

  • Crystal Structure Studies : Studies on the crystal structure of compounds structurally related to adoprazine, which includes 1-(4-Fluorophenyl) derivatives, have indicated extensive hydrogen bonding and formation of one-dimensional networks, important for understanding their potential interactions in biological systems (Ullah & Altaf, 2014).

Biological and Pharmacological Applications

  • Anti-TMV and Antimicrobial Activities : Urea and Thiourea derivatives of Piperazine, containing elements similar to the compound , have shown promising antiviral and antimicrobial activities. This highlights potential applications in developing treatments against specific viral and microbial pathogens (Reddy et al., 2013).

  • Antitumor Activity : Novel pyrimidinyl pyrazole derivatives, which include phenylpiperazinyl groups, have shown significant cytotoxicity in vitro and potent antitumor activity against several tumor cells. This suggests potential use in cancer treatment (Naito et al., 2005).

Drug Development and Synthesis

  • Rho Kinase Inhibitor Synthesis : A synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which shares a structural resemblance with the compound , has been developed for the treatment of central nervous system disorders. This process could be adapted for synthesizing similar compounds (Wei et al., 2016).

  • 18F-Labeling for Imaging Agents : The synthesis of potent nonpeptide CCR1 antagonists, which include fluorobenzyl-piperazin-1-yl derivatives, demonstrates the application of 1-(4-Fluorophenyl) derivatives in developing imaging agents for medical diagnostics (Mäding et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical compound, its mechanism of action would involve interacting with a specific target in the body, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical compound, future research could involve optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O/c24-19-6-10-21(11-7-19)27-23(30)26-20-8-4-18(5-9-20)17-28-13-15-29(16-14-28)22-3-1-2-12-25-22/h1-12H,13-17H2,(H2,26,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBGKKQJJZYLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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